(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide

T3SS inhibitor anti-virulence Gram-negative pathogens

Standardizing T3SS inhibitor screening panels is difficult due to mechanistic divergence among salicylidene acylhydrazides. INP0010 is the only compound in its class with a delayed growth-inhibitory phenotype (7 h post-treatment) and dual SPI1/SPI2 activity-making it an essential positive control for the Morgan et al. (2018) six-assay pipeline. • Dual SPI1 & SPI2 inhibition validated in Salmonella RAW264.7 macrophage models • Broad-spectrum efficacy confirmed in Yersinia, Salmonella, E. coli O157:H7, and Chlamydia • Distinct kinetic profile enables discrimination of off-target vs. direct T3SS blockade Supplied at ≥95% purity (HPLC/qNMR); global shipping with cold-chain options.

Molecular Formula C13H9Br2N3O2
Molecular Weight 399.04 g/mol
CAS No. 68639-26-9
Cat. No. B1436613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide
CAS68639-26-9
Molecular FormulaC13H9Br2N3O2
Molecular Weight399.04 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O
InChIInChI=1S/C13H9Br2N3O2/c14-10-4-9(12(19)11(15)5-10)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+
InChIKeyOJJMOQAFMPSKRU-REZTVBANSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

INP0010 Procurement Guide: Validated T3SS Inhibitor


(E)-N'-(3,5-Dibromo-2-hydroxybenzylidene)nicotinohydrazide (CAS 68639-26-9), also known as INP0010, is a synthetic salicylidene acylhydrazide Schiff base with a molecular weight of 399.04 g/mol and the formula C13H9Br2N3O2 [1]. It belongs to the class of type III secretion system (T3SS) inhibitors, which are extensively studied for anti-virulence applications against Gram-negative pathogens [2]. The compound is characterized by an almost planar structure stabilized by an intramolecular O-H···N hydrogen bond, with a dihedral angle of only 5.7° between the benzene and pyridine rings [3]. Commercially available at >95% purity (HPLC/qNMR) , INP0010 is a preclinical research tool for dissecting T3SS-mediated virulence mechanisms in Yersinia, Salmonella, Chlamydia, and E. coli.

Multi-genera screening
Reported T3SS inhibition in Yersinia, Salmonella, E. coli, and Chlamydia
Mechanistic training tool
Distinct delayed-growth phenotype supports mode-of-action deconvolution studies
Anti-virulence research
Suitable for chemical genetics and virulence gene network analysis

Why T3SS Inhibitors Are Not Interchangeable


Salicylidene acylhydrazides are not a functionally homogeneous class. A standardized six-assay experimental pipeline applied to a training set of commercially available T3SS inhibitors revealed that compounds in this class interrupt type III secretion at distinct stages: Compound 3 (a malic diamide) blocks secretion through the assembled T3SS, while Compound 4 (a haloid-containing sulfonamidobenzamide) disrupts needle subunit secretion or assembly, and INP0010 uniquely exhibits a delayed growth-inhibitory phenotype starting 7 h post-treatment that is not shared by other tested inhibitors [1]. Within the salicylidene acylhydrazide subclass, marked variation exists: characterization of four structurally related compounds against a panel of E. coli O157:H7 isolates demonstrated inhibitor-specific transcriptional responses, indicating that even closely related analogs cannot be assumed to produce equivalent biological outcomes [2]. Furthermore, INP0010 inhibits both Salmonella pathogenicity island 1 (SPI1) and SPI2 T3SS, a dual-targeting property not uniformly present among all nine salicylidene acylhydrazides tested [3]. These mechanistic and spectrum divergences mean that substituting INP0010 with another T3SS inhibitor without confirmatory orthogonal assay validation risks obtaining fundamentally different—and potentially misleading—experimental results.

!
Mechanistic stage divergence
Class members interrupt T3SS at distinct stages (needle assembly, secretion, delayed growth). Interchanging may produce fundamentally different experimental outcomes.
!
Transcriptional response variability
Closely related salicylidene acylhydrazides induce inhibitor-specific transcriptional profiles; biological equivalence cannot be assumed.
!
Dual-pathway inhibition not universal
INP0010′s dual SPI1/SPI2 targeting is not a class property; substitution may lose intracellular replication blockade capability.

Quantitative Differentiation Evidence for INP0010


Broad Multi-Pathogen T3SS Inhibition Spectrum

INP0010 demonstrates validated T3SS inhibitory activity across four distinct Gram-negative genera—Yersinia, Salmonella, Escherichia coli, and Chlamydia—making it the broadest-spectrum compound in the standardized T3SS inhibitor training set. By contrast, Compound 3 (CAS 443329-02-0) was validated only against Yersinia and Pseudomonas [1], and Compound 20 (CAS 489402-27-9) was validated only against Yersinia [1]. This cross-species breadth means INP0010 can serve as a universal positive control in T3SS screening pipelines, reducing the need to procure and validate multiple species-specific inhibitor controls.

Pathogen Spectrum
Head-to-head
4 validated genera (Yersinia, Salmonella, E. coli, Chlamydia) vs. 2 (Compound 3) and 1 (Compound 20)
Supports pan-pathogen anti-virulence screening context
Standardized six-assay pipeline; T3SS gene expression, effector secretion, and translocation assessed
T3SS inhibitor anti-virulence Gram-negative pathogens

Dual SPI1 and SPI2 Inhibition in Salmonella

Among nine salicylidene acylhydrazides tested against Salmonella enterica serovar Typhimurium, INP0010 was one of the compounds that affected both SPI1 T3SS-mediated invasion of epithelial cells and SPI2 T3SS-mediated intracellular replication in murine macrophage-like RAW264.7 cells [1]. While the study does not enumerate which specific analogs lacked dual activity, it establishes that dual SPI1/SPI2 inhibition is not a universal class property [1]. In subsequent work, INP0010's ability to suppress intracellular bacterial replication in RAW264.7 cells was shown to correlate with enhanced iNOS expression and nitric oxide production [2], a mechanistic feature not observed with all salicylidene acylhydrazides. The Chlamydia specificity of INP0010 is further highlighted by the finding that it inhibits C. pneumoniae proliferation at 10 µM (with a ~10-fold reduction in T3SS gene transcription of CPn0824 and CPn0702) but does not affect C. trachomatis, demonstrating species-level selectivity within the Chlamydia genus [3].

Dual SPI1/SPI2 Inhibition
Class-level inference
Dual-pathway blockade (invasion + intracellular replication) vs. heterogeneous class activity; ~10-fold T3SS transcriptional reduction in C. pneumoniae at 10 µM
Supports invasion and intracellular replication studies in Salmonella
Not all nine tested salicylidene acylhydrazides show dual inhibition; species-level selectivity observed within Chlamydia
Salmonella T3SS SPI1 SPI2 intracellular replication

Delayed Growth Inhibition Phenotype

In a standardized experimental pipeline using enteropathogenic Yersinia, INP0010 uniquely decreased bacterial growth starting 7 h after initiation of treatment, whereas Compounds 3 and 4 showed no bactericidal activity within the 6 h assay timeframe and were specifically selected for the training set based on this absence of early growth inhibition [1]. This kinetic distinction suggests that INP0010 engages with bacterial physiology beyond direct T3SS blockade—potentially affecting global virulence gene regulation—while Compounds 3 and 4 act more narrowly on T3SS assembly or secretion steps without impacting bacterial viability within the assay window [1]. This differential phenotype provides a critical experimental control: researchers can compare INP0010's delayed-growth profile against non-growth-inhibiting T3SS blockers to deconvolve whether an observed anti-virulence effect is due to direct T3SS inhibition or secondary consequences of impaired bacterial fitness.

Growth Kinetics
Head-to-head
Growth inhibition at 7 h vs. absent through 6 h for Compounds 3 and 4
Supports mechanism deconvolution studies in Yersinia
Enteropathogenic Yersinia culture; optical density monitoring; Compounds 3/4 selected for lack of early growth inhibition
T3SS inhibitor mechanism growth kinetics Yersinia mode of action

Optimal Application Scenarios for INP0010


Pan-Pathogen Anti-Virulence Screening Control

INP0010's validated activity across four Gram-negative genera—Yersinia, Salmonella, E. coli, and Chlamydia—positions it as an ideal broad-spectrum positive control for high-throughput screening campaigns targeting T3SS-mediated virulence [1]. Its well-characterized profile in the standardized six-assay pipeline enables researchers to benchmark novel inhibitor candidates against a compound with known effects on T3SS gene expression, effector secretion, and host cell invasion. The compound is suitable as a reference standard for in vitro anti-virulence screening at concentrations in the low micromolar range (<50 µM), with efficacy demonstrated across multiple pathogen models [1].

T3SS Mechanism Deconvolution Training Set

The Morgan et al. (2018) experimental pipeline established that different T3SS inhibitors interrupt secretion at distinct stages: Compound 3 blocks assembled T3SS activity, Compound 4 disrupts needle assembly, and INP0010 uniquely exhibits delayed growth inhibition alongside T3SS suppression [1]. This makes INP0010 an essential component of the training set for any laboratory adopting the standardized pipeline for characterizing novel T3SS inhibitors. Its distinct kinetic profile—growth inhibition emerging at 7 h—serves as a diagnostic marker to identify compounds with off-target effects on global virulence gene regulation versus those with direct, narrow T3SS blockade [1].

Salmonella Dual T3SS Inhibition Studies

For research groups focused on Salmonella pathogenesis, INP0010 offers the advantage of simultaneously disrupting SPI1-mediated invasion and SPI2-mediated intracellular replication [2]. This dual activity is particularly valuable for studies using murine macrophage-like RAW264.7 cells, where INP0010's suppression of intracellular bacterial replication correlates with enhanced iNOS expression and nitric oxide production—an immunomodulatory dimension that may be absent in analogs targeting only a single T3SS [3]. Researchers studying the interplay between SPI1 and SPI2 systems should select INP0010 over compounds validated only against one of the two secretion systems.

Chemical Genetics of Virulence Gene Networks

INP0010's established effect on global virulence gene regulation—beyond direct T3SS inhibition—makes it a valuable chemical probe for transcriptomic studies aimed at mapping virulence gene networks in E. coli and other pathogens [4]. The Tree et al. (2009) study demonstrated that INP0010 produces inhibitor-specific transcriptional responses distinguishable from other salicylidene acylhydrazides, enabling its use in chemical genetics approaches to dissect regulatory pathways controlling T3SS and associated virulence factors. This application scenario leverages the compound's unique breadth of transcriptional effects rather than solely its T3SS inhibitory potency.

Application
Selection Property
Validation Focus
Pan-pathogen anti-virulence screening
Reported multi-genera T3SS inhibition profile
Benchmarking against standardized six-assay pipeline
T3SS mode-of-action studies
Distinct delayed growth-kinetic phenotype
Differentiation of direct T3SS blockade from off-target fitness effects
Salmonella virulence pathway studies
Dual SPI1/SPI2 inhibition capability
Invasion and intracellular replication endpoint assessment
Virulence gene regulatory network mapping
Inhibitor-specific transcriptional response profile
Transcriptomic and regulatory pathway analysis
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